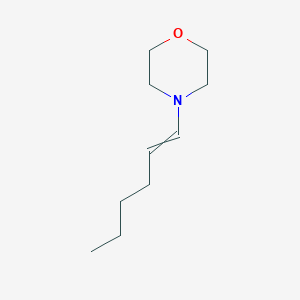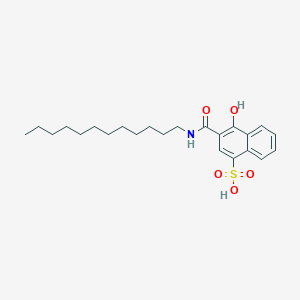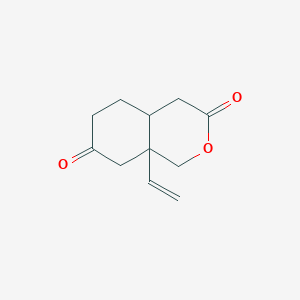
8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione is a complex organic compound with a unique structure that includes an ethenyl group and a hexahydroisochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione typically involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2H-2,4a-Methanonaphthalen-8(5H)-one
- Phenanthrene derivatives
Uniqueness
What sets 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione apart is its unique combination of an ethenyl group and a hexahydroisochromene core, which imparts distinct chemical and physical properties .
Properties
CAS No. |
59711-44-3 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
8a-ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione |
InChI |
InChI=1S/C11H14O3/c1-2-11-6-9(12)4-3-8(11)5-10(13)14-7-11/h2,8H,1,3-7H2 |
InChI Key |
OVBVDCISRFZNKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CC(=O)CCC1CC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


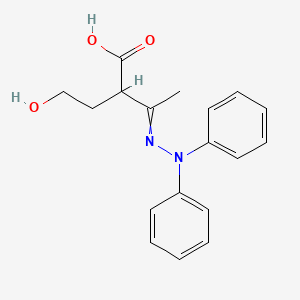
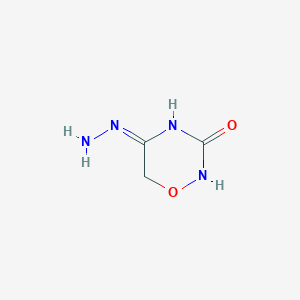

![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)

![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)

